REACTION_SMILES
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[Cl:12][c:13]1[c:14]([C:15]#[N:16])[cH:17][c:18]([F:19])[c:20]([Cl:21])[n:22]1.[Cl:28][P:29]([Cl:30])([Cl:31])([Cl:32])[Cl:33].[Cl:34][c:35]1[c:36]([C:37](=[O:38])[NH2:39])[cH:40][c:41]([F:45])[c:42]([Cl:44])[n:43]1.[N:51]([O-:52])=[O:53].[Na+:54].[OH:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][c:7]([F:8])[c:9]([OH:10])[n:11]1.[P:23]([Cl:24])([Cl:25])([Cl:26])=[O:27].[S:46](=[O:47])(=[O:48])([OH:49])[OH:50]>>[OH:1][C:37]([c:36]1[c:35]([Cl:34])[n:43][c:42]([Cl:44])[c:41]([F:45])[cH:40]1)=[O:38]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(F)c(Cl)nc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc(F)c(Cl)nc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cc(F)c(O)nc1O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
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Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1cc(F)c(Cl)nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |